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Compound of Interest

Compound Name: Ufenamate

Cat. No.: B1221363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ufenamate, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its analgesic and

anti-inflammatory properties. As a derivative of anthranilic acid, its therapeutic effects are

primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key

mediators in the inflammatory pathway. This technical guide provides a comprehensive

overview of the chemical structure of ufenamate and a detailed exposition of its synthesis

pathway, tailored for professionals in the fields of chemical and pharmaceutical research and

development.

Chemical Structure of Ufenamate
Ufenamate is chemically known as butyl 2-[3-(trifluoromethyl)anilino]benzoate.[1] It is the butyl

ester of flufenamic acid. The key structural features include an anthranilic acid core, an N-aryl

substitution with a trifluoromethyl group at the meta position of the aniline ring, and a butyl

ester functional group.
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Identifier Value

IUPAC Name butyl 2-[3-(trifluoromethyl)anilino]benzoate[1]

Molecular Formula C18H18F3NO2[1]

Molecular Weight 337.34 g/mol [2]

CAS Number 67330-25-0[1]

SMILES
CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C

2)C(F)(F)F[1]

InChI

InChI=1S/C18H18F3NO2/c1-2-3-11-24-

17(23)15-9-4-5-10-16(15)22-14-8-6-7-13(12-

14)18(19,20,21)/h4-10,12,22H,2-3,11H2,1H3[1]

Synthesis Pathway of Ufenamate
The synthesis of ufenamate is a two-step process that begins with the formation of its

precursor, flufenamic acid, followed by an esterification reaction to yield the final product.

Step 1: Synthesis of Flufenamic Acid via Ullmann
Condensation
The core of the ufenamate molecule is assembled through a copper-catalyzed N-arylation

reaction known as the Ullmann condensation, or more specifically, the Goldberg reaction for C-

N bond formation.[3] This reaction involves the coupling of an aryl halide with an amine. In the

synthesis of flufenamic acid, 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-

bromobenzoic acid) is reacted with 3-(trifluoromethyl)aniline in the presence of a copper

catalyst and a base.
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Step 1: Ullmann Condensation

2-Chlorobenzoic Acid

Flufenamic AcidCu catalyst, K2CO3
Heat

3-(Trifluoromethyl)aniline

Click to download full resolution via product page

Caption: Ullmann condensation for the synthesis of flufenamic acid.

Step 2: Esterification of Flufenamic Acid
The second step involves the esterification of the carboxylic acid group of flufenamic acid with

n-butanol to form the butyl ester, ufenamate. This reaction is typically catalyzed by a strong

acid.

Step 2: Esterification

Flufenamic Acid

UfenamateAcid catalyst (e.g., H2SO4)
Heat

n-Butanol

Click to download full resolution via product page

Caption: Esterification of flufenamic acid to yield ufenamate.

Experimental Protocols
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The following are representative experimental protocols for the synthesis of ufenamate, based

on established chemical literature.

Synthesis of Flufenamic Acid (Ullmann Condensation)
Materials:

2-Chlorobenzoic acid

3-(Trifluoromethyl)aniline

Potassium carbonate (K2CO3)

Copper powder (catalyst)

n-Amyl alcohol (solvent)

Procedure: A Chinese patent describes a method where 2-chlorobenzoic acid, 3-

(trifluoromethyl)aniline, and potassium carbonate are reacted in a molar ratio of approximately

1:1-5:0.5-1.[4] Excess 3-(trifluoromethyl)aniline can also serve as the solvent.[4] The mixture is

heated in the presence of a copper catalyst (0.1-3% by weight of 2-chlorobenzoic acid).[4] A

similar procedure using 2-bromobenzoic acid and 3-aminobenzotrifluoride in n-butanol with

K2CO3 and Cu powder at 120°C for 4 hours has been reported to yield flufenamic acid.[5]

After the reaction is complete, the mixture is cooled, and the product is precipitated by

acidification with a mineral acid (e.g., HCl). The crude flufenamic acid is then collected by

filtration, washed with water, and can be further purified by recrystallization.

Synthesis of Ufenamate (Esterification)
Materials:

Flufenamic acid

n-Butanol

Sulfuric acid (H2SO4, catalyst)
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Sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous sodium sulfate (Na2SO4)

Organic solvent for extraction (e.g., dichloromethane)

Procedure: A general procedure for esterification involves dissolving flufenamic acid in an

excess of n-butanol, which also serves as the reactant.[5] A catalytic amount of a strong acid,

such as sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux for

several hours until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature. The excess n-butanol

can be removed under reduced pressure. The residue is then dissolved in an organic solvent

and washed successively with a saturated aqueous solution of sodium bicarbonate to

neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous

sodium sulfate, filtered, and the solvent is evaporated to yield the crude ufenamate. Further

purification can be achieved by column chromatography.

Quantitative Data
Reaction

Step
Reactants
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Time
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Flufenamic
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Synthesis
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K2CO3, Cu n-Butanol 120°C 4 h 38%[5]
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Note: The yield for the esterification step is not explicitly reported in the reviewed literature for

the synthesis of ufenamate but is expected to be high under standard Fischer esterification

conditions.

Logical Workflow for Ufenamate Synthesis

Start
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Ufenamate
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Caption: Overall workflow for the synthesis and purification of ufenamate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1221363?utm_src=pdf-body
https://www.benchchem.com/product/b1221363?utm_src=pdf-body
https://www.benchchem.com/product/b1221363?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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